Cas no 59254-11-4 (6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester)

6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester is a benzofuran derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methoxy group at the 6-position and a methyl substituent at the 3-position, which may influence reactivity and selectivity in chemical transformations. The methyl ester functionality enhances solubility in organic solvents, facilitating further derivatization. This compound serves as a versatile intermediate for constructing more complex heterocyclic systems or bioactive molecules. Its well-defined molecular framework makes it suitable for structure-activity relationship studies in medicinal chemistry. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and batch consistency.
6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester structure
59254-11-4 structure
Product Name:6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester
CAS No:59254-11-4
MF:C12H12O4
MW:220.221283912659
CID:3103578
PubChem ID:12269512
Update Time:2025-06-08

6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester
    • QGKKCLCBJUUFMC-UHFFFAOYSA-N
    • STK294393
    • 59254-11-4
    • AKOS000368737
    • CS-0322846
    • methyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate
    • NCGC00342932-01
    • 2-Benzofurancarboxylic acid, 6-methoxy-3-methyl-, methyl ester
    • AB01334814-02
    • methyl 6-methoxy-3-methylbenzofuran-2-carboxylate
    • Inchi: 1S/C12H12O4/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
    • InChI Key: QGKKCLCBJUUFMC-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=C(C)C2C=CC(=CC1=2)OC

Computed Properties

  • Exact Mass: 220.07355886g/mol
  • Monoisotopic Mass: 220.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 48.7Ų

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